

# Spectroscopic Profile of (S)-(-)-1-(4-Methoxyphenyl)ethylamine: A Technical Guide

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## Compound of Interest

Compound Name:	(S)-(-)-1-(4-Methoxyphenyl)ethylamine
Cat. No.:	B050040

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine **(S)-(-)-1-(4-Methoxyphenyl)ethylamine**. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and standardized experimental protocols. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed methodologies for data acquisition. A workflow for spectroscopic analysis is also provided.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-(-)-1-(4-Methoxyphenyl)ethylamine**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Solvent: Chloroform-d ( $\text{CDCl}_3$ ) Frequency: 300 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.23	d, $J=8.7$ Hz	2H	Ar-H
6.85	d, $J=8.7$ Hz	2H	Ar-H
4.08	q, $J=6.6$ Hz	1H	CH-NH <sub>2</sub>
3.78	s	3H	OCH <sub>3</sub>
1.54	s (broad)	2H	NH <sub>2</sub>
1.35	d, $J=6.6$ Hz	3H	CH <sub>3</sub>

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 75 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
158.7	Ar-C-O
138.5	Ar-C
127.0	Ar-CH
113.9	Ar-CH
55.2	OCH <sub>3</sub>
50.5	CH-NH <sub>2</sub>
25.4	CH <sub>3</sub>

## Table 3: Infrared (IR) Spectroscopy Data

Technique: Neat

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3360-3280	Strong, Broad	N-H Stretch (Amine)
3000-2850	Medium	C-H Stretch (Aromatic and Aliphatic)
1610, 1510	Strong	C=C Stretch (Aromatic Ring)
1245	Strong	C-O Stretch (Aryl Ether)
1035	Strong	C-N Stretch (Amine)

## Table 4: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Abundance	Assignment
151	Moderate	[M] <sup>+</sup> (Molecular Ion)
136	High	[M-CH <sub>3</sub> ] <sup>+</sup>
109	Moderate	[M-C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Accurately weigh 10-20 mg of **(S)-(-)-1-(4-Methoxyphenyl)ethylamine**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

## 2. $^1\text{H}$ NMR Acquisition:

- The  $^1\text{H}$  NMR spectrum is recorded on a 300 MHz spectrometer.
- Standard acquisition parameters are used, including a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

## 3. $^{13}\text{C}$ NMR Acquisition:

- The  $^{13}\text{C}$  NMR spectrum is recorded on a 75 MHz spectrometer with proton decoupling.
- A 30-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are employed.
- A larger number of scans is typically required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR to obtain a spectrum with a good signal-to-noise ratio.

# Infrared (IR) Spectroscopy

## 1. Sample Preparation:

- As **(S)-(-)-1-(4-Methoxyphenyl)ethylamine** is a liquid at room temperature, the neat liquid is used for analysis.
- A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

## 2. Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The spectrum is typically scanned over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

## Mass Spectrometry (MS)

### 1. Sample Introduction:

- A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

### 2. Ionization:

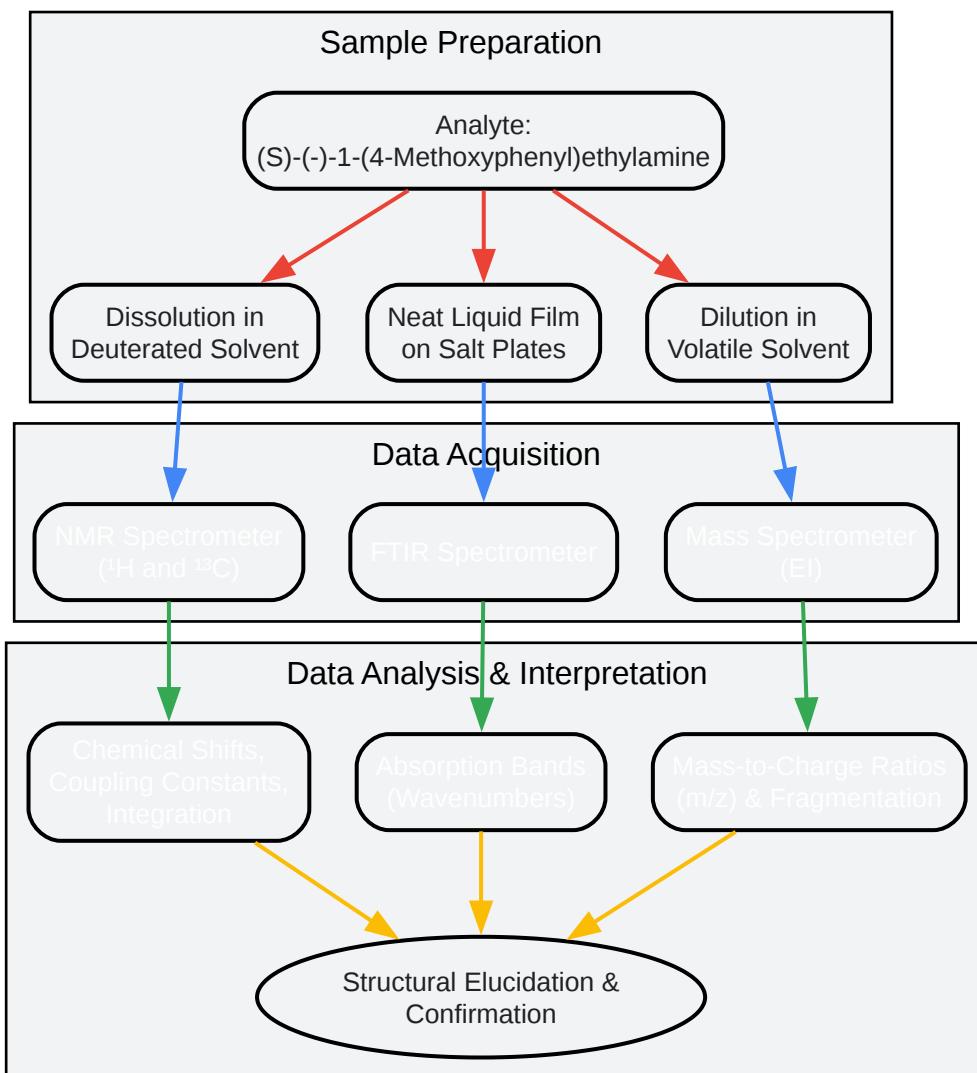
- Electron Ionization (EI) is employed at a standard energy of 70 eV to induce fragmentation.

### 3. Mass Analysis:

- The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole or time-of-flight (TOF) mass analyzer.
- The detector records the abundance of each ion, generating a mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.



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Caption: Workflow for Spectroscopic Analysis.

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